molecular formula C10H10BrNO2 B3418431 Methyl 6-bromoindoline-4-carboxylate CAS No. 1240523-98-1

Methyl 6-bromoindoline-4-carboxylate

Cat. No. B3418431
CAS RN: 1240523-98-1
M. Wt: 256.10 g/mol
InChI Key: WVTFUQSMQBFVPR-UHFFFAOYSA-N
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Description

“Methyl 6-bromoindoline-4-carboxylate” is a chemical compound with the molecular formula C10H10BrNO2 . It is used in scientific research and has diverse applications due to its unique properties.


Synthesis Analysis

The synthesis of “this compound” involves a reaction mixture of methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate and triethylsilane in CH2Cl2, to which TFA is added. The reaction mixture is then allowed to stir at room temperature overnight .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bromine atom attached to the 6th carbon of the indoline ring and a carboxylate group attached to the 4th carbon of the indoline ring .

Scientific Research Applications

Synthesis and Application in Natural and Non-Natural Derivatives

Methyl 6-bromoindoline-4-carboxylate plays a significant role in the regioselective synthesis of various derivatives. For instance, methyl indole-3-carboxylate undergoes a treatment with bromine to yield methyl 5,6-dibromoindole-3-carboxylate, which can then be transformed into 5,6-dibromoindole through a one-pot, microwave-mediated process. This method has been utilized to synthesize both natural and non-natural 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).

Biological Evaluation and Enzyme Inhibition

Bromophenol derivatives with a cyclopropyl moiety, synthesized from reactions involving methyl isoeugenol and ethyl diazoacetate, have shown potential as inhibitors of human carbonic anhydrase I and II isoforms, as well as acetylcholinesterase enzymes. These inhibitors are relevant in treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).

Structural Analysis and Theoretical Studies

Ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a derivative, was synthesized, and its molecular structure was optimized using DFT calculations. Experimental and theoretical studies on the structure of this compound have provided insights into the synthesis and potential applications of such derivatives (Luo et al., 2019).

Synthesis of Novel Quinolone Derivatives

This compound is also instrumental in the synthesis of novel quinolone derivatives, which have shown significant antibacterial activity against a range of gram-positive and gram-negative bacteria. This indicates its potential utility in the development of new antibacterial agents (Hayashi et al., 2002).

Application in Herbicidal Activities

Isoindolinedione substituted benzoxazinone derivatives containing a carboxylic ester group have shown herbicidal activities when synthesized using methods involving this compound. These compounds have been effective against both dicotyledonous and monocotyledon weeds, displaying typical symptoms of protox inhibitor herbicides (Huang et al., 2009).

properties

IUPAC Name

methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h4-5,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTFUQSMQBFVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCNC2=CC(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240523-98-1
Record name methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-bromoindoline-4-carboxylate
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Methyl 6-bromoindoline-4-carboxylate
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Methyl 6-bromoindoline-4-carboxylate
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Methyl 6-bromoindoline-4-carboxylate
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Reactant of Route 6
Methyl 6-bromoindoline-4-carboxylate

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